N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine
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Overview
Description
N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine is an organic compound that features a fluorophenyl group attached to an ethyl chain, which is further connected to a pentylethane-1,2-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine typically involves the reaction of 4-fluorophenethylamine with pentylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N1-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters and continuous monitoring to ensure consistent quality. The use of advanced purification techniques, such as chromatography, may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine
- 2-Fluorophenylacetic acid
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine is unique due to its specific structural features, such as the combination of a fluorophenyl group with a pentylethane-1,2-diamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and applications in various fields.
Molecular Formula: C15H25FN2
Molecular Weight: 252.37 g/mol
CAS Number: 627520-21-2
IUPAC Name: N'-[2-(4-fluorophenyl)ethyl]-N-pentylethane-1,2-diamine
Property | Value |
---|---|
Molecular Weight | 252.37 g/mol |
Solubility | Slightly soluble in water |
Structure | Chemical Structure |
Synthesis Methods
The synthesis of this compound typically involves the reaction between 4-fluorophenethylamine and pentylamine. This process is often facilitated by catalysts and controlled reaction conditions to optimize yield and purity. The following synthetic routes are commonly employed:
- Step 1: Combine 4-fluorophenethylamine with pentylamine.
- Step 2: Use a suitable solvent and apply heat under reflux conditions.
- Step 3: Purify the resulting product through chromatography.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Antimicrobial Properties
Studies have shown that this compound has potential antimicrobial effects against a range of pathogens. For instance, it has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent. The compound may inhibit specific signaling pathways involved in cell proliferation and survival.
Case Studies
-
Antimicrobial Efficacy Study : A study published in a peer-reviewed journal assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.
Pathogen Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 - Cytotoxicity Assay : In a separate investigation focusing on cancer cells, the compound was tested against MCF-7 breast cancer cells. The IC50 value was determined to be approximately 25 µM, suggesting moderate potency in inhibiting cell growth.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction may modulate enzyme activity or receptor binding, leading to altered cellular responses such as apoptosis in cancer cells or disruption of microbial function.
Properties
CAS No. |
627520-21-2 |
---|---|
Molecular Formula |
C15H25FN2 |
Molecular Weight |
252.37 g/mol |
IUPAC Name |
N'-[2-(4-fluorophenyl)ethyl]-N-pentylethane-1,2-diamine |
InChI |
InChI=1S/C15H25FN2/c1-2-3-4-10-17-12-13-18-11-9-14-5-7-15(16)8-6-14/h5-8,17-18H,2-4,9-13H2,1H3 |
InChI Key |
WXDFQHVJCFFUGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCCNCCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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